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Introduction

Tetramethylammonium formate (TMAF) is an organic salt that is increasingly being explored
and utilized as a key component in cleaning formulations for the electronics industry.[1]
Specifically, it shows promise as a reagent in residue removers for photoresist stripping and
post-etch cleaning processes. Its properties make it a potentially effective and more
environmentally benign alternative to traditional cleaning chemistries. This document provides
an overview of its applications, performance characteristics, and protocols for its use in a
research and development setting.

Overview of TMAF as a Cleaning Reagent

TMAF (CsH13NO:y) is the salt formed from the neutralization of tetramethylammonium hydroxide
(TMAH) with formic acid. In aqueous solutions, it exists as tetramethylammonium cations
(IN(CHs)4]*) and formate anions (HCOO™). Its utility in residue removal stems from the
synergistic action of these two components.

o Tetramethylammonium Cation ([N(CHs)4]*): This bulky organic cation can effectively interact
with and swell organic residues, such as photoresists and polymer-based post-etch residues.
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This swelling action weakens the adhesion of the residue to the substrate, facilitating its
removal.

e Formate Anion (HCOO™): The formate anion can act as a mild complexing agent for certain
metal oxides and can contribute to the overall ionic strength of the solution, which can
influence the dissolution of residues.

Formulations containing TMAF are often positioned as alternatives to those containing
tetramethylammonium hydroxide (TMAH), a widely used but more hazardous chemical. While
TMAH is a strong base, TMAF provides a less aggressive, near-neutral pH environment, which
can be advantageous for cleaning sensitive materials.

Key Applications in Electronics
Post-Etch Residue Removal

Following plasma etching processes, residues composed of sputtered substrate material, etch
gases, and photoresist fragments often remain on the wafer surface. These residues can
interfere with subsequent processing steps and impact device performance. TMAF-based
formulations can be effective in removing these complex residues.

Photoresist Stripping

TMAF is also a component in formulations designed for stripping photoresist layers. It is
particularly useful for removing both positive and negative-tone photoresists, including those
that have been hardened by processes like ion implantation or deep-UV curing. The
mechanism involves the solvent action of the formulation, aided by the swelling effect of the
tetramethylammonium cation on the polymer matrix of the resist.

Performance and Material Compatibility

Quantitative data for TMAF-based removers is not as widely published as for more established
chemistries like TMAH. However, based on its chemical properties and information on related
compounds, the following performance characteristics and material compatibility can be
expected. Note: The following tables are generalized and should be confirmed with specific
testing for any new application.
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Table 1: Performance Characteristics of TMAF-Based

Remaovers (Qualitative)

Parameter Expected Performance Notes

Effective on a range of positive

and negative resists.
Photoresist Removal Good to Excellent Performance can be enhanced

with the addition of co-solvents

and surfactants.

Effective for organic and mixed
organic-inorganic residues.
) May be less effective on purely
Post-Etch Residue Removal Moderate to Good ) ) )
inorganic or heavily cross-
linked residues without

formulation enhancers.

Higher temperatures generally
] increase removal efficiency but
Operating Temperature 40°C - 80°C )
may also affect material

compatibility.

Highly dependent on the
Process Time 5 - 30 minutes nature of the residue,

formulation, and temperature.

Table 2: General Material Compatibility of TMAF-Based
Solutions
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Material Compatibility Notes

N ) Low etch rate expected at
Silicon (Si) Excellent ) ) N
typical operating conditions.

Silicon Dioxide (SiO2) Excellent Minimal etching anticipated.

. . ) Generally resistant to TMAF-
Silicon Nitride (SisNa) Excellent ]
based solutions.

Some etching may occur,
] especially at elevated
Aluminum (Al) Good to Moderate o
temperatures. Compatibility

should be verified.

Copper is susceptible to

corrosion in many cleaning
Copper (Cu) Moderate to Poor chemistries. Formulations

often require corrosion

inhibitors.

Titanium (Ti) / Titanium Nitride Good Generally compatible, but
00
(TiN) testing is recommended.

Typically shows good
Tungsten (W) Good resistance to TMAF-based
cleaners.

The near-neutral pH of TMAF

is generally more compatible
Low-k Dielectrics Good to Excellent with sensitive low-k materials

compared to highly alkaline

removers.

Experimental Protocols

The following are generalized protocols for the use of TMAF-based residue removers. These
should be considered starting points and require optimization for specific applications and

equipment.
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Protocol for Post-Etch Residue Removal

o Preparation of Cleaning Solution:

o Prepare a solution of TMAF in a suitable solvent (e.g., deionized water, DMSO, or a co-
solvent blend) to the desired concentration (typically 1-10% w/w).

o Add any necessary co-solvents, surfactants, or corrosion inhibitors to the formulation.

o Heat the solution to the target operating temperature (e.g., 60°C) in a suitable process
vessel.

o Wafer Processing:
o Immerse the wafer with post-etch residue into the heated TMAF solution.

o Apply agitation (e.g., ultrasonic or megasonic) for a predetermined time (e.g., 10-20
minutes).

o Monitor the removal of the residue if possible (e.g., through visual inspection or in-situ
monitoring).

e Rinsing and Drying:

o Remove the wafer from the cleaning solution and immediately rinse with deionized water
for 3-5 minutes.

o Afinal rinse with isopropyl alcohol (IPA) can aid in drying.
o Dry the wafer using a nitrogen gun or a spin-rinse-dryer.
e Analysis:

o Inspect the wafer for remaining residues using optical microscopy or scanning electron
microscopy (SEM).

Protocol for Photoresist Stripping

o Preparation of Stripping Solution:
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o Prepare a TMAF-based stripping solution, which may have a higher concentration of
TMAF (e.g., 5-20% w/w) and a more aggressive co-solvent package compared to post-
etch residue removers.

o Heat the solution to the desired temperature (e.g., 70°C).

o Wafer Processing:
o Immerse the photoresist-coated wafer into the heated stripping solution.

o Allow the photoresist to soak for a specified time (e.g., 5-15 minutes) to allow for swelling
and dissolution. Agitation can be applied to enhance the stripping rate.

e Rinsing and Drying:
o Transfer the wafer to a deionized water rinse bath for 3-5 minutes.
o Follow with an IPA rinse.
o Dry the wafer thoroughly.

o Evaluation:

o Visually inspect the wafer for complete removal of the photoresist. Further analysis with
microscopy may be necessary for critical applications.

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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